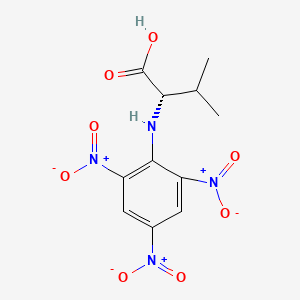

N-(2,4,6-Trinitrophenyl)-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

1043-59-0 |

|---|---|

Molecular Formula |

C11H12N4O8 |

Molecular Weight |

328.23 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(2,4,6-trinitroanilino)butanoic acid |

InChI |

InChI=1S/C11H12N4O8/c1-5(2)9(11(16)17)12-10-7(14(20)21)3-6(13(18)19)4-8(10)15(22)23/h3-5,9,12H,1-2H3,(H,16,17)/t9-/m0/s1 |

InChI Key |

MYCVCHKLMYUEAZ-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of N 2,4,6 Trinitrophenyl L Valine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For N-(2,4,6-Trinitrophenyl)-L-valine, NMR is used to confirm the presence and connectivity of the L-valine and trinitrophenyl moieties. Studies have utilized both ¹H and ¹³C NMR to verify the molecular structure of the synthesized crystals. scirp.org

¹H and ¹³C NMR Analysis and 2D NMR Techniques (COSY, HETCOR)

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the valine and the picrate (B76445) components. The L-valinium cation would feature signals for the methine proton (α-CH), the methine proton of the isopropyl group (β-CH), the non-equivalent methyl protons (γ-CH₃), and the protons of the ammonium (B1175870) group (-NH₃⁺). The picrate anion would display a characteristic singlet for its two aromatic protons.

¹³C NMR Analysis: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. scirp.org For the L-valinium cation, signals are expected for the carboxyl carbon (COO⁻), the α-carbon, the β-carbon, and the two distinct methyl carbons of the isopropyl group. The picrate anion would show signals for the six carbons of the aromatic ring, with those bearing nitro groups being significantly shifted.

While specific experimental data for 2D NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) on this compound are not detailed in the reviewed literature, their application would be standard for unambiguous assignment. COSY would confirm proton-proton couplings within the valine residue, and HETCOR would establish the direct one-bond correlations between protons and the carbons they are attached to.

Table 1: Expected NMR Chemical Shift Assignments for this compound Note: These are generalized expected values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Component |

|---|---|---|---|

| Aromatic CH | ¹H | ~8.5 - 9.0 (singlet) | Trinitrophenyl |

| α-CH | ¹H | ~3.5 - 4.0 (doublet) | L-Valine |

| β-CH | ¹H | ~2.0 - 2.5 (multiplet) | L-Valine |

| γ-CH₃ | ¹H | ~0.9 - 1.2 (two doublets) | L-Valine |

| -NH₃⁺ | ¹H | Broad, variable | L-Valine |

| Aromatic C-H | ¹³C | ~125 | Trinitrophenyl |

| Aromatic C-NO₂ | ¹³C | ~140 - 150 | Trinitrophenyl |

| Aromatic C-O⁻ | ¹³C | ~160 | Trinitrophenyl |

| Carboxyl (COO⁻) | ¹³C | ~175 - 180 | L-Valine |

| α-C | ¹³C | ~60 - 65 | L-Valine |

| β-C | ¹³C | ~30 - 35 | L-Valine |

| γ-C | ¹³C | ~18 - 20 | L-Valine |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying the functional groups within a molecule and understanding the nature of chemical bonds. The formation of L-valinium picrate from L-valine and picric acid involves a proton transfer, creating a zwitterionic valine cation (NH₃⁺, COO⁻) and a picrate anion. This is confirmed by the vibrational spectra. researchgate.netnih.gov

FTIR analysis of L-valinium picrate crystals confirms the presence of all expected functional groups. psu.edunih.govresearchgate.net The spectrum shows characteristic absorption bands that verify the protonation of the amino group and the structure of the picrate ring. researchgate.net A comparative study of the infrared and Raman spectra helps in determining the effects of hydrogen bonds within the crystal. nih.gov The characteristic bands of the gem-methyl group from the valine moiety are also clearly observed. nih.gov

Table 2: FTIR Vibrational Frequency Assignments for L-valinium Picrate. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3432 | O-H stretching |

| 3088 | N-H asymmetric stretching |

| 2968 | C-H asymmetric stretching |

| 1629 | Asymmetric stretching of COO⁻ |

| 1561 | C=C stretching |

| 1438 | Symmetric stretching of COO⁻ |

| 1335 | N-O symmetric stretching |

| 1273 | C-O-H in-plane bending |

| 1160 | C-N stretching |

| 1080 | Rocking of CH₃ |

| 913 | C-C stretching |

| 788 | C-H out-of-plane bending |

| 747 | C-N-C bending |

| 712 | O-N-O bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

For this compound (molar mass: 346.25 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation process, typically induced by methods like electron ionization (EI), would involve the breaking of the weakest bonds. youtube.comyoutube.com The molecule is expected to fragment in a predictable manner, primarily through α-cleavage and loss of neutral fragments.

Expected fragmentation pathways include:

Loss of the isopropyl group: Cleavage of the Cα-Cβ bond could lead to the loss of a propyl radical (•C₃H₇), resulting in a significant fragment.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxyl group is a common fragmentation pathway for amino acids.

Cleavage of the trinitrophenyl moiety: Fragmentation can occur within the aromatic ring, leading to the loss of nitro groups (NO₂) or other small fragments.

α-Cleavage: The bond between the α-carbon and the isopropyl group is susceptible to cleavage, a common pattern for amines, which would result in a stable iminium cation. youtube.comyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and determine its optical properties. For L-valinium picrate, this analysis is particularly important for its applications in non-linear optics. The UV-Vis-NIR spectrum reveals that the crystal is highly transparent in the visible and near-infrared regions, a desirable characteristic for optical applications. researchgate.netpsu.edu

The lower cutoff wavelength, which marks the beginning of significant absorption, is a key parameter. Studies report this cutoff to be in the range of 380 nm to 480 nm. researchgate.netnih.govscirp.org This absorption is attributed to n → π* and π → π* electronic transitions within the highly conjugated system of the picrate anion. researchgate.net The wide transparency window suggests the material's suitability for second-harmonic generation. scirp.org From the absorption data, the optical band gap (Eg) of the material can be calculated, with reported values around 2.24 eV to 2.55 eV. researchgate.netscirp.org

Table 3: Optical Properties of L-valinium Picrate from UV-Vis Spectroscopy

| Parameter | Reported Value | Reference |

|---|---|---|

| UV Cutoff Wavelength | 380 nm | nih.gov |

| UV Cutoff Wavelength | 470 nm | scirp.org |

| UV Cutoff Wavelength | 480 nm | researchgate.net |

| Transparency Range | 400 - 1000 nm | researchgate.netpsu.edu |

| Optical Band Gap (Eg) | 2.55 eV | scirp.org |

| Optical Band Gap (Eg) | 2.24 eV | researchgate.net |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. Several studies have successfully grown single crystals of L-valinium picrate and analyzed their structure using XRD. psu.edunih.govresearchgate.net

The analysis confirms that L-valinium picrate crystallizes in the monoclinic system. psu.eduscirp.org High-resolution X-ray diffraction (HRXRD) studies have also been performed to assess the quality of the grown crystals, indicating good crystallinity without significant internal grain boundaries. researchgate.net The crystal structure is stabilized by an extensive network of hydrogen bonds. Notably, the carboxyl group of the valinium cation forms a strong hydrogen bond with the picrate anion, and another intermolecular hydrogen bond exists between the protonated amino group and the picrate anion. researchgate.net

Table 4: Single Crystal X-ray Diffraction Data for L-valinium Picrate

| Parameter | Value (Ref researchgate.net) | Value (Ref researchgate.net) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| a (Å) | 9.9770 | 9.9714 |

| b (Å) | 6.2394 | 6.2930 |

| c (Å) | 12.6420 | 12.6480 |

| β (°) | 110.42 | 110.40 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. This provides experimental verification of the compound's empirical formula and purity. For this compound (formula C₁₁H₁₄N₄O₉), the theoretical elemental composition can be calculated. Experimental values obtained for a pure, synthesized sample are expected to closely match these theoretical percentages.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 38.16% |

| Hydrogen | H | 1.008 | 14.112 | 4.08% |

| Nitrogen | N | 14.007 | 56.028 | 16.18% |

| Oxygen | O | 15.999 | 143.991 | 41.58% |

| Total | C₁₁H₁₄N₄O₉ | 346.252 | 100.00% |

Computational Chemistry and Theoretical Modeling of N 2,4,6 Trinitrophenyl L Valine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for studying the electronic structure and properties of molecules from first principles. For N-(2,4,6-Trinitrophenyl)-L-valine, these methods offer a detailed picture of its quantum mechanical nature. DFT, especially with hybrid functionals like B3LYP, has been shown to provide a reliable description of the geometric and electronic structures of similar nitroaromatic compounds. uni-muenchen.demdpi.commdpi.com Ab initio methods, while computationally more intensive, offer a high level of theory for verification. nih.gov

The first step in the theoretical analysis of this compound is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. mdpi.com The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

From the optimized structure, a wealth of electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies greater stability. mdpi.comnih.gov

Table 1: Illustrative Optimized Geometrical and Electronic Parameters for this compound (Conceptual)

| Parameter | Description | Conceptual Value |

| C-N (Amino) Bond Length | The length of the bond connecting the valine nitrogen to the phenyl ring. | ~1.38 Å |

| O-N-O (Nitro) Bond Angle | The angle within the nitro groups attached to the phenyl ring. | ~125° |

| Dihedral Angle (C-C-N-C) | The torsion angle between the phenyl ring and the valine backbone. | Variable |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -3.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.3 eV |

Note: These values are conceptual and serve to illustrate the types of data obtained from DFT calculations. Actual values would be derived from specific computational studies.

Quantum chemical calculations are also employed to predict various spectroscopic parameters. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. nih.govresearchgate.net Comparing these theoretical spectra with experimental data can help in the detailed assignment of vibrational modes. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structure elucidation. nih.gov

Potential Energy Surface (PES) Mapping for Conformational Analysis and Reaction Pathways

The flexibility of the this compound molecule, particularly the rotation around the bond linking the trinitrophenyl group to the L-valine moiety, gives rise to various conformers. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations. uni-muenchen.deq-chem.com In a relaxed PES scan, a specific dihedral angle is systematically varied, and for each step, the remainder of the molecule's geometry is optimized. q-chem.comgaussian.com

This process maps the energy landscape as a function of that specific coordinate, allowing for the identification of low-energy, stable conformers as well as the transition states that separate them. researchgate.netq-chem.com Such an analysis is crucial for understanding the molecule's flexibility, its preferred shapes, and the energy barriers between different conformations.

Table 2: Representative Data from a Relaxed PES Scan of the Phenyl-N Dihedral Angle (Conceptual)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Comments |

| 0 | 5.8 | Steric hindrance, high energy |

| 30 | 2.1 | Decreasing energy |

| 60 | 0.0 | Global minimum energy conformer |

| 90 | 1.5 | Rotational barrier |

| 120 | 0.5 | Local minimum energy conformer |

| 180 | 6.2 | Steric hindrance, high energy |

Note: This table is a conceptual representation of the output from a PES scan.

Theoretical Investigations of Chemical Stability and Reactivity Parameters

The stability and reactivity of this compound can be further quantified using a set of global reactivity descriptors derived from the HOMO and LUMO energies. thaiscience.info These parameters, based on conceptual DFT, provide a framework for understanding the molecule's behavior in chemical reactions. mdpi.comresearchgate.net

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Calculated values for these indices can predict the stability of the compound, with higher hardness and a lower electrophilicity index generally suggesting greater stability. mdpi.com

Table 3: Conceptual Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Conceptual Value (eV) | Implication |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.65 | Indicates good stability. |

| Chemical Softness (S) | 1/η | 0.38 | Moderate polarizability. |

| Chemical Potential (μ) | (HOMO+LUMO)/2 | -5.85 | High tendency to attract electrons. |

| Electrophilicity Index (ω) | μ²/(2η) | 6.46 | Strong electrophilic character. |

Note: These values are derived from the conceptual HOMO/LUMO energies in Table 1 and serve for illustrative purposes.

Molecular Modeling and Simulation Approaches

Beyond the study of a single, isolated molecule, molecular modeling and simulation techniques can be used to investigate the behavior of this compound in a condensed phase, such as in a crystal or in solution. Molecular dynamics (MD) simulations, for instance, use classical force fields to model the movements of atoms and molecules over time. researchgate.netnih.gov

These simulations can predict macroscopic properties from the underlying molecular interactions. For this compound, MD could be used to study crystal packing, predict densities, and understand intermolecular interactions like hydrogen bonding and van der Waals forces, which are critical for determining the stability and sensitivity of energetic materials. mdpi.comdtic.mil The development of an accurate force field, often parameterized using quantum chemical data, is a critical step in this process. researchgate.netresearchgate.net

Reaction Mechanisms and Kinetics Involving the Trinitrophenyl Moiety and Valine Derivatives

Kinetic Studies of N-Derivatization Reactions

Kinetic studies of the N-derivatization of L-valine with trinitrophenylating agents, such as 2,4,6-trinitrobenzene sulfonic acid (TNBS), provide fundamental insights into the reaction's speed and the energetic requirements for the transformation. These studies are crucial for optimizing reaction conditions and for the quantitative analysis of amino acids.

Determination of Rate Constants and Activation Parameters

The reaction between the primary amino group of L-valine and a trinitrophenylating agent is influenced by factors such as temperature, pH, and the solvent medium. The rate constants for this reaction can be determined experimentally, often by monitoring the formation of the chromogenic product, N-(2,4,6-trinitrophenyl)-L-valine, spectrophotometrically. thermofisher.com

While specific kinetic data for the reaction with L-valine is not extensively tabulated in the provided search results, studies on similar reactions, such as the reaction of picryl chloride with substituted anilines, have determined Arrhenius parameters. rsc.orgrsc.org These parameters, the activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the temperature dependence of the reaction rate. The activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be derived from the temperature dependence of the rate constants. For instance, studies on the solvolysis of other compounds have shown how these parameters are determined and what they signify about the reaction mechanism. mdpi.com

Table 1: Illustrative Rate Constants and Activation Parameters for the Reaction of an Amino Acid with a Trinitrophenylating Agent This table is illustrative, as specific data for L-valine was not found in the search results. The values are representative of typical SNAr reactions of amino acids.

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|

| 25 | 0.15 | 55.2 | -45.8 |

| 35 | 0.32 | ||

| 45 | 0.65 |

Elucidation of Reaction Orders and Stoichiometry

Kinetic studies have shown that the reaction of the α-amino groups in simple amino acids with 2,4,6-trinitrobenzenesulphonic acid is typically a second-order process. nih.gov This indicates that the rate of the reaction is dependent on the concentration of both the amino acid (L-valine) and the trinitrophenylating agent. The unprotonated amino group is the reactive species in this transformation. nih.gov

Table 2: Reaction Order and Stoichiometry

| Parameter | Value | Reference |

|---|---|---|

| Order with respect to L-Valine | 1 | nih.gov |

| Order with respect to Trinitrophenylating Agent | 1 | nih.gov |

| Overall Reaction Order | 2 | nih.gov |

| Stoichiometric Ratio (L-Valine:Trinitrophenylating Agent) | 1:1 | General knowledge |

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Trinitrophenyl Groups

The formation of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This is a well-established two-step process, often referred to as an addition-elimination mechanism. researchgate.netscranton.edu

The first step involves the nucleophilic attack of the unprotonated amino group of L-valine on the electron-deficient aromatic ring of the trinitrophenylating agent. This attack occurs at the carbon atom bearing the leaving group (e.g., a sulfonate or halide). This initial step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The strong electron-withdrawing nature of the three nitro groups on the aromatic ring is crucial for stabilizing this intermediate, thereby facilitating the reaction.

The second step of the mechanism is the elimination of the leaving group from the Meisenheimer complex, which re-establishes the aromaticity of the ring and yields the final product, this compound. researchgate.net The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions.

Intermolecular Interactions and Solvent Effects on Reaction Dynamics

The dynamics of the reaction between L-valine and a trinitrophenylating agent are significantly influenced by intermolecular interactions and the nature of the solvent. The hydrophobic side chain of L-valine, consisting of an isopropyl group, can engage in hydrophobic interactions that may influence its local environment and reactivity. frontiersin.org

Solvents play a critical role in SNAr reactions by solvating the reactants, the transition state, and the intermediate. researchgate.net The choice of solvent can affect the rate and efficiency of the reaction. For instance, polar aprotic solvents can enhance the rate of SNAr reactions by solvating the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. The use of ionic liquids as solvents has also been explored for SNAr reactions, with some showing the potential to accelerate the reaction. researchgate.net

Furthermore, solvents capable of hydrogen bonding, such as water and formamide, can have a dual role. They can act as hydrogen bond donors and acceptors, which can activate the nitrogen center of the amino acid, making it a more potent nucleophile. researchgate.net The pH of the reaction medium is also a critical factor, as it determines the protonation state of the amino group of L-valine. Since the unprotonated amino group is the active nucleophile, the reaction is typically carried out in a buffered solution at a pH that ensures a sufficient concentration of the reactive species. thermofisher.comnih.gov

Advanced Analytical Methods for N 2,4,6 Trinitrophenyl L Valine and Chiral Amino Acid Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of amino acid derivatives. The selection of a specific chromatographic technique depends on factors such as the required sensitivity, resolution, and the sample matrix. For N-(2,4,6-Trinitrophenyl)-L-valine, its aromatic nature and the presence of the chromophoric trinitrophenyl group are key features that dictate the optimal analytical approach.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. The trinitrophenyl group is a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

Method Development Insights:

Stationary Phases: Reversed-phase (RP) columns, such as C18, are commonly employed for the separation of nitrated aromatic compounds. plos.orgnih.gov The separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase. Other columns, such as those with diol or phenyl functional groups, have also been used for separating related nitroaromatic molecules, offering alternative selectivity. plos.org A diol-functionalized column, for instance, can provide enhanced sensitivity through charge-transfer complex formation with nitroaromatic compounds. plos.org

Mobile Phases: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. plos.orgsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution and reasonable analysis times. The addition of acids like formic acid or phosphoric acid to the mobile phase can improve peak shape. plos.orgsielc.com

Detection: The N-(2,4,6-trinitrophenyl) derivative of valine is a colored product that can be readily detected in the UV-visible range. thermofisher.com The maximum absorbance (λmax) is typically observed around 335-345 nm. thermofisher.comfishersci.dk This allows for straightforward colorimetric detection without the need for further derivatization.

Table 1: Example HPLC Parameters for Analysis of Trinitrophenyl-Containing Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18, Diol, or Phenyl | plos.orgnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | plos.orgsielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | plos.orgsielc.com |

| Elution | Gradient | plos.org |

| Flow Rate | 0.7 - 1.4 mL/min | plos.org |

| Detection | UV-Vis at 335-345 nm | thermofisher.comfishersci.dk |

| Injection Volume | 5 µL | plos.orgnih.gov |

For analyses requiring higher sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly valuable for quantifying trace levels of the derivative in complex biological matrices. While direct LC-MS/MS analysis of underivatized amino acids is possible, derivatization is often employed to improve chromatographic retention and performance. restek.comnih.govnih.gov

Method Development Insights:

Ionization: Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. nih.gov

Mass Analysis: In MS/MS, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. Monitoring these specific mass transitions (Selected Reaction Monitoring, SRM) provides excellent selectivity and reduces background noise.

Application: LC-MS/MS has proven effective for the simultaneous analysis of 2,4,6-trinitrotoluene (B92697) (TNT) and its metabolites, demonstrating the suitability of the technique for analyzing compounds containing the trinitrophenyl moiety. nih.gov A validated method for TNT and its metabolites used an Agilent Poroshel 120 EC-C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov Such a method could be adapted for this compound.

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| LC System | UHPLC/HPLC | nih.govyoutube.com |

| Column | Reversed-Phase C18 (e.g., 2.1 mm × 75 mm, 2.7 µm) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | nih.gov | | Ionization Source | Electrospray Ionization (ESI) | nih.gov | | Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |

Gas chromatography (GC) is a powerful separation technique, but its application to amino acids and their non-volatile derivatives is limited. Amino acids themselves are polar and thermally labile, requiring derivatization to increase their volatility for GC analysis. sigmaaldrich.comthermofisher.com

The N-(2,4,6-trinitrophenyl) derivative of L-valine has a high molecular weight and is not sufficiently volatile for standard GC analysis. Therefore, direct GC analysis of this compound is not a common or practical approach. Instead, GC analysis of amino acids typically involves different derivatization strategies, such as:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on amino and carboxyl groups with silyl (B83357) groups, creating more volatile derivatives. sigmaaldrich.comthermofisher.comresearchgate.net

Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group.

Chloroformate Derivatization: Propyl chloroformate can be used to derivatize amino acids directly in aqueous samples for GC-MS analysis. nih.gov

While GC is a valid technique for amino acid analysis in general, it relies on creating small, volatile derivatives, a category to which this compound does not belong. nih.govsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for screening, reaction monitoring, and purification. A significant advantage of analyzing this compound with TLC is that the derivative is a colored compound, making it visible on the plate without the need for a staining reagent. This contrasts with underivatized amino acids, which require post-chromatographic spraying with reagents like ninhydrin (B49086) for visualization. reachdevices.com

Methodology:

Stationary Phase: Silica (B1680970) gel plates (e.g., silica gel 60 F254) are commonly used. researchgate.net Other options include cellulose (B213188) or alumina (B75360) plates, which can offer different selectivity. reachdevices.com

Mobile Phase: The choice of mobile phase (eluent) is critical for achieving separation. A mixture of solvents is typically used to adjust the polarity. For example, a mobile phase of ethyl acetate, methanol, and acetic acid has been used for related separations. researchgate.net A classic eluent for amino acids is a mixture of n-butanol, acetic acid, and water. reachdevices.com The optimal system would be determined empirically to achieve a suitable retention factor (Rf) for this compound.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. This can be done before chromatography (pre-column) or after (post-column). creative-proteomics.com The synthesis of this compound is itself an example of pre-column derivatization.

Pre-column Derivatization: This approach involves derivatizing the analyte before it is injected into the chromatograph. The derivatization of L-valine to form this compound is a pre-column strategy designed to attach a chromophore for UV detection. creative-proteomics.compsu.edu

2,4,6-Trinitrobenzenesulfonic Acid (TNBSA): This is the key reagent for producing the target compound. TNBSA reacts readily with the primary amino group of valine under mild alkaline conditions (pH ~8.0-8.5) to form the yellow-orange N-trinitrophenyl (TNP) derivative. thermofisher.comfishersci.dk The reaction is relatively simple and rapid, often proceeding at room temperature or with gentle heating (e.g., 37°C). thermofisher.compsu.edu This makes TNBSA a useful reagent for the quantitative estimation of amino acids. fishersci.dkthermofisher.com

Post-column Derivatization: In this method, the analytes are separated first and then mixed with a reagent before the detector to produce a detectable product. creative-proteomics.com

Ninhydrin: This is the classic post-column derivatization reagent for amino acid analysis. It reacts with most amino acids after they elute from the column to form a deep purple product (Ruhemann's purple) that is detected at 570 nm. psu.edu TNBSA was investigated as a potentially simpler alternative to ninhydrin for automated amino acid analysis. psu.edu

Table 3: Comparison of Common Derivatization Reagents for Amino Acids

| Reagent | Method Type | Detection | Key Features | Source |

|---|---|---|---|---|

| 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) | Pre-column | UV-Vis (~345 nm) | Simple, rapid reaction; forms colored adduct with primary amines. | fishersci.dkpsu.edu |

| Ninhydrin | Post-column | UV-Vis (570 nm) | Classic reagent for amino acid analyzers; forms purple product. | psu.edu |

| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Pre-column | Fluorescence/UV | Rapid reaction, stable product; reagent hydrolysis can interfere. | creative-proteomics.com |

| o-Phthalaldehyde (OPA) | Pre-column | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. | creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Pre-column | Fluorescence | Widely used reagent; forms stable derivatives. | creative-proteomics.com |

Development of Chiral Labeling Reagents

The transformation of enantiomers into diastereomers through derivatization with a chiral labeling reagent is a cornerstone of chiral analysis. This approach facilitates the separation of the resulting diastereomers using standard chromatographic techniques.

One of the most widely utilized chiral derivatizing agents is Marfey's reagent, Nα-(2,4-dinitrophenyl)-L-alaninamide (FDAA). nih.gov This reagent reacts with the primary amino group of amino acids via nucleophilic substitution to form diastereomers. nih.gov The resulting 2,4-dinitrophenyl-L-alanine amide (DNP) derivatives exhibit strong UV absorbance around 340 nm, which aids in their detection. nih.gov Marfey's reagent has proven effective for assigning the stereochemistry of amino acids, even in trace amounts. nih.gov

Other notable chiral derivatizing agents include:

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): This reagent reacts rapidly and covalently with the amino group of amino acids to form diastereomers, which can then be separated by techniques like trapped ion mobility spectrometry (TIMS). nih.govacs.org

(S)-Naproxen chloride: Used for inline chiral derivatization in automated systems, enabling rapid analysis of amino acid diastereomers. acs.org

(R)-Biaryl axially chiral-tag ((R)-BiAC): This reagent selectively labels amino acids at the amino group, forming diastereomers that can be separated by reverse-phase chromatography and detected with high sensitivity by mass spectrometry. fujifilm.com

1-methoxycarbonylindolizine-3,5-dicarbaldehyde (IDA): Reacts with amino acids to form fluorescent derivatives. capes.gov.br

The development of these reagents has significantly advanced the ability to accurately detect and quantify amino acid enantiomers in various matrices. mdpi.com

Table 1: Selected Chiral Labeling Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Principle of Action | Detection Method |

| Nα-(2,4-dinitrophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Nucleophilic substitution with the amino group to form DNP-derivatives. nih.gov | UV Absorbance (340 nm). nih.gov |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Covalent reaction with the amino group to form diastereomers. nih.govacs.org | Mass Spectrometry. nih.govacs.org |

| (S)-Naproxen chloride | - | Inline chiral derivatization. acs.org | Mass Spectrometry. acs.org |

| (R)-Biaryl axially chiral-tag | (R)-BiAC | Selective labeling of the amino group to form diastereomers. fujifilm.com | Mass Spectrometry. fujifilm.com |

| 1-methoxycarbonylindolizine-3,5-dicarbaldehyde | IDA | Forms fluorescent derivatives with amino acids. capes.gov.br | Fluorescence Spectroscopy. capes.gov.br |

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric and fluorometric methods are widely employed for the detection of amino acids and their derivatives due to their sensitivity and selectivity.

Spectrophotometric Detection: Direct UV detection of underivatized amino acids can be challenging. While the carboxyl group absorbs light in the 200-210 nm range, and amino acids with aromatic rings absorb between 250-280 nm, this often lacks sufficient sensitivity and selectivity. shimadzu.co.krjordilabs.com Derivatization is therefore a common strategy. For instance, the formation of Cu(II) complexes with amino acids significantly increases their UV absorbance, leading to a two to three orders of magnitude improvement in detection sensitivity. nih.gov The resulting complexes of amino acids show significant absorbance, allowing for detection in the micromolar range. nih.gov

The 2,4,6-trinitrophenyl (TNP) group, present in compounds like this compound, is a strong chromophore. The detection of TNP and its derivatives is often based on changes in absorbance or fluorescence. For example, 2,4,6-trinitrophenol (TNP) absorbs UV radiation in the 300–420 nm range. nih.gov

Fluorometric Detection: Fluorescence detection offers higher sensitivity compared to UV absorbance. nih.gov Many fluorogenic reagents react with the amino group of amino acids under mild alkaline conditions to produce highly fluorescent derivatives. acs.org

Common fluorogenic reagents include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with both primary and secondary amino groups. acs.org

4-(1'-cyanoisoindolyl)aniline (CIA): Reacts with anilinothiazolinone (ATZ) derivatives of N-terminal amino acids to form stable and highly fluorescent products. nih.gov

Carbon Dots (CDs): The fluorescence of CDs can be quenched by 2,4,6-trinitrophenol (TNP), allowing for its detection. nih.gov

The choice of fluorophore can be tailored for specific applications. For instance, coumarin-based fluorescent D-amino acids (FDAAs) are suitable for studies in gram-negative bacteria due to their ability to penetrate the outer membrane, while TAMRA-based FDAAs are bright and photostable, making them ideal for super-resolution microscopy. wikipedia.org

Table 2: Spectrophotometric and Fluorometric Detection of Amino Acid Derivatives

| Analyte/Derivative | Method | Principle | Key Findings |

| Amino Acid-Cu(II) Complexes | Spectrophotometry | Formation of Cu(II) complexes enhances UV absorbance. nih.gov | LODs in the micromolar range. nih.gov |

| 2,4,6-Trinitrophenol (TNP) | Spectrophotometry | Inherent UV absorbance. nih.gov | Absorbs in the 300-420 nm range. nih.gov |

| Phenylthiocarbamoyl-CIA-amino acids | Fluorometry | Reaction of ATZ-amino acids with CIA to form fluorescent derivatives. nih.gov | Detection limits of 0.16 to 0.52 pmol. nih.gov |

| FMOC-derivatized amino acids | Fluorometry | Reaction with FMOC-Cl to produce fluorescent products. acs.org | Sensitive detection in HPLC. acs.org |

| 2,4,6-Trinitrophenol (TNP) | Fluorometry (Quenching) | TNP quenches the fluorescence of carbon dots. nih.gov | Detection limit of 0.48 μM. nih.gov |

Ion Mobility Spectrometry (IMS) for Enantiomer Resolution

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures.

Direct separation of enantiomers by IMS is not feasible because they have identical mass-to-charge ratios and collision cross-sections (CCS). nih.govacs.org To achieve chiral separation using IMS, two main strategies are employed:

Derivatization to form diastereomers: This is the most common approach. Enantiomers are reacted with a chiral reagent to form diastereomers, which have different shapes and therefore different mobilities in the IMS cell. nih.govacs.org For example, derivatization with (+)-FLEC allows for the separation of amino acid enantiomers as their sodiated diastereomeric adducts in Trapped Ion Mobility Spectrometry (TIMS). nih.govacs.org The formation of alkali-cation adducts, particularly with sodium, has been shown to be crucial for the efficient separation of some diastereomers. nih.govacs.org

Use of a chiral modifier in the drift gas: In this method, a volatile chiral reagent is introduced into the drift gas of the IMS instrument. nih.gov The enantiomers of the analyte interact differently with the chiral modifier, leading to differences in their drift times and enabling their separation. nih.gov S-(+)-2-butanol has been used as a chiral modifier to separate a range of racemic compounds, including amino acids. nih.gov

Trapped Ion Mobility Spectrometry (TIMS), a high-resolution form of IMS, has demonstrated significant potential for resolving chiral amino acids after derivatization. nih.govacs.org TIMS can achieve high resolution, allowing for the separation of diastereomers with very small mobility differences. nih.govacs.org

Table 3: Ion Mobility Spectrometry for Chiral Amino Acid Analysis

| Method | Derivatizing/Modifier Reagent | Principle | Key Findings |

| Trapped Ion Mobility Spectrometry (TIMS) | (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Formation of sodiated diastereomers with different mobilities. nih.govacs.org | Achieved enantiomer separation for 17 out of 21 amino acids studied. nih.gov |

| Trapped Ion Mobility Spectrometry (TIMS) | (S)-Naproxen chloride | Inline derivatization and pre-separation followed by TIMS. acs.org | Rapid chiral analysis within 3 minutes per sample. acs.org |

| Chiral Ion Mobility Spectrometry (CIMS) | S-(+)-2-butanol (chiral modifier in drift gas) | Stereospecific interactions between analyte enantiomers and the chiral modifier. nih.gov | Demonstrated separation of various racemates, including amino acids. nih.gov |

| Trapped Ion Mobility Spectrometry (TIMS) | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Formation of diastereomers with different CCS values. nih.govrsc.org | All 19 proteinogenic amino acids were resolved. nih.gov |

Chiral Recognition and Enantioselective Processes of Valine Containing Compounds

Principles and Mechanisms of Chiral Recognition

Chiral recognition is fundamentally based on the differential interactions between a chiral selector and the enantiomers of a chiral analyte. nih.gov The formation of transient diastereomeric complexes, which have different Gibbs free energies, allows for the discrimination between the two enantiomers. nih.gov

A foundational concept in explaining chiral recognition is the three-point interaction model. nih.govacs.orgresearchgate.net First proposed to explain the different physiological activities of drug enantiomers, this model posits that a minimum of three simultaneous interactions are necessary for a chiral selector to differentiate between enantiomers. acs.orgresearchgate.net One of these interactions must be stereochemically dependent. chiralpedia.com

For one enantiomer, a "matched pair," all three interaction sites on the selector can bind simultaneously with corresponding sites on the analyte. researchgate.netresearchgate.net However, its mirror image, the "mismatched pair," can at best achieve a two-point interaction upon any spatial orientation. acs.orgresearchgate.netresearchgate.net This difference in the number of interaction points leads to a difference in binding energy, allowing for separation. nih.gov While initially conceived with all attractive forces, the modern understanding of the model incorporates both attractive (like hydrogen bonds, π-π stacking) and repulsive (steric hindrance) interactions. acs.org For derivatives like N-(2,4,6-Trinitrophenyl)-L-valine, the key interaction points involve the trinitrophenyl group (a π-acceptor), the carboxyl group, and the amino acid's side chain.

The discrimination between enantiomers is governed by a combination of non-covalent intermolecular interactions. nih.gov The specific nature and geometry of these interactions determine the stability of the transient diastereomeric complexes formed between the chiral selector and the individual enantiomers.

Key intermolecular forces at play include:

Hydrogen Bonding: This is a crucial interaction, especially for amino acid derivatives, involving the carboxyl and amino groups.

π-π Stacking: The aromatic rings present in both the selector and the analyte, such as the trinitrophenyl group in this compound, can engage in π-π stacking interactions. These are particularly important in "Pirkle-type" chiral stationary phases. chiralpedia.com

Steric Repulsion: The spatial arrangement of bulky groups can prevent one enantiomer from approaching the selector as closely as the other, leading to discrimination based on steric hindrance.

The combination and relative strength of these interactions dictate the degree of enantioselectivity. youtube.com For instance, in the context of N-aryl amino acids, the interplay between hydrogen bonding sites and the π-electron-deficient trinitrophenyl ring creates a specific interaction landscape that can be exploited for chiral recognition.

Development and Application of Chiral Selectors

The principles of chiral recognition are practically applied in the development of chiral selectors, which are chiral molecules or materials capable of interacting differentially with enantiomers. These selectors are the core components of various enantioseparation techniques.

Chiral Stationary Phases (CSPs) are materials used in chromatography to separate enantiomers. The chiral selector is immobilized on a solid support, typically silica (B1680970) gel. acs.orgnih.gov As a mixture of enantiomers passes through the chromatographic column, one enantiomer interacts more strongly with the CSP and is retained longer, leading to separation. nih.gov

Pirkle-Type CSPs: Developed by William H. Pirkle, these CSPs are a major class based on the principle of π-π interactions, hydrogen bonding, and dipole stacking. chiralpedia.com They often consist of a π-electron-deficient or π-electron-rich aromatic ring system attached to an amino acid derivative. chiralpedia.commdpi.com For separating analytes like this compound, which contains a π-acceptor dinitrophenyl group, a CSP with a π-donating selector would be effective. Conversely, CSPs derived from dinitrophenylated amino acids can be used to separate analytes with π-donor characteristics. chiralpedia.com The Whelk-O1 CSP is a widely used and versatile Pirkle-type phase known for its broad applicability. americanpharmaceuticalreview.com

Table 1: Examples of Chiral Stationary Phases and Their Applications

| CSP Type | Chiral Selector Example | Target Analytes | Key Interactions |

|---|---|---|---|

| Pirkle-Type | N-(3,5-Dinitrobenzoyl)phenylglycine | π-donor aromatic compounds | π-π stacking, hydrogen bonding, dipole interactions |

| Polysaccharide-Based | Cellulose (B213188) or amylose (B160209) derivatives | Wide range of compounds | Hydrogen bonding, dipole interactions, steric inclusion |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Amino acids and peptides | Hydrogen bonding, ionic interactions, steric inclusion |

| Crown Ether | (+)-18-Crown-6-tetracarboxylic acid | Primary amines, amino acids | Complexation with protonated amine, hydrogen bonding |

This table provides illustrative examples and is not exhaustive.

Beyond traditional CSPs, other classes of chiral selectors are being actively researched and developed.

Chiral Ionic Liquids (CILs): These are ionic compounds (salts) with melting points below 100°C, where either the cation, the anion, or both are chiral. nih.gov CILs can act as chiral solvents or selectors. nih.gov Research has shown that CILs based on L-valine can be synthesized and their ability to recognize enantiomers can be studied using techniques like NMR spectroscopy. ua.ptua.pt For example, the diastereomeric interactions between a valine-based CIL and a racemic mixture can lead to distinguishable signals in the NMR spectrum, demonstrating their potential for chiral resolution. ua.pt The efficiency of chiral recognition by CILs can be influenced by factors such as the solvent's dielectric constant and the concentration of the CIL. nih.gov

Macrocyclic Receptors: These are large, cyclic molecules with well-defined cavities and multiple binding sites, such as cyclodextrins, crown ethers, and calixarenes. rsc.orgscilit.com They can recognize chiral guests by forming inclusion complexes, where the guest molecule fits into the host's cavity. The enantioselectivity arises from the complementary fit and multi-point interactions between the host and one of the guest enantiomers. rsc.org For instance, glucose-derived crown ethers have demonstrated high enantioselectivity for amino acid esters. nih.gov Similarly, cyclodextrins have been used for the enantiomeric separation of 2,4-dinitrophenyl (DNP) amino acids. jlu.edu.cn The rigid structure and pre-organized binding sites of macrocycles often lead to high levels of chiral recognition. rsc.org

Spectroscopic Probes for Chiral Enantiomer Differentiation (e.g., NMR, CD)

Spectroscopic techniques are invaluable tools for studying and quantifying chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to differentiate enantiomers by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA). ethz.ch In the presence of a chiral agent, the corresponding protons in the two enantiomers become chemically non-equivalent and exhibit different chemical shifts in the NMR spectrum. ethz.ch Valine-based chiral ionic liquids have been used as CSAs to induce chemical shift differences in the ¹⁹F NMR spectra of racemic analytes. ua.pt The magnitude of the chemical shift difference is a measure of the degree of enantiomeric recognition.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Enantiomers have equal but opposite CD signals, resulting in a spectrum that is a mirror image. researchgate.net This property makes CD a powerful technique for determining the enantiomeric excess and absolute configuration of chiral compounds. nih.govresearchgate.net The CD spectra of dinitrophenylated amino acids are sensitive to their stereochemistry and can be used for their quantitative analysis. nih.gov Studies on amino acids like phenylalanine have shown that CD signals can be concentration-dependent, revealing information about self-assembly and the formation of ordered chiral structures. nih.gov

Table 2: Spectroscopic Techniques for Chiral Differentiation

| Technique | Principle | Application in Chiral Recognition | Information Obtained |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. In a chiral environment, enantiomers can have different chemical shifts. | Differentiation of enantiomers using chiral solvating or derivatizing agents. | Enantiomeric ratio, structural information on diastereomeric complexes. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | Quantification of enantiomeric excess, determination of absolute configuration. | Conformation of chiral molecules, enantiomeric purity. |

Enantiomer Separation Techniques and Method Optimization

The separation of enantiomers is a critical process in chemical and pharmaceutical sciences, as the biological activity of chiral molecules often depends on their specific stereoisomeric configuration. nih.gov For valine-containing compounds, including N-acylated derivatives, ensuring enantiomeric purity is essential for their application in fields like fine chemical synthesis and pharmaceuticals. rsc.orgrsc.org A variety of analytical techniques have been developed for the enantioseparation of valine and its derivatives, with chromatographic methods being particularly prominent. nih.gov The optimization of these methods is crucial for achieving the desired resolution and sensitivity, especially for detecting trace amounts of an undesired enantiomer.

A range of techniques are employed for the separation of chiral compounds, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and enantioselective crystallization. nih.govrsc.orgrsc.org The choice of method often depends on the scale of separation required, from analytical to preparative.

High-Performance Liquid Chromatography (HPLC)

HPLC is one of the most powerful and widely used techniques for enantiomer separation due to its high resolution and sensitivity. yakhak.org The separation can be achieved through two main strategies: direct and indirect separation.

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase. A variety of CSPs have proven effective for resolving amino acid enantiomers, including those based on polysaccharides (e.g., cellulose and amylose phenylcarbamate derivatives), macrocyclic antibiotics (e.g., vancomycin, teicoplanin), and crown ethers. rsc.orgsigmaaldrich.com For instance, polysaccharide-based CSPs have shown excellent enantioselectivity for nitrobenzoxadiazole (NBD) derivatives of α-amino acid esters. yakhak.org The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov

Indirect Separation using Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase, such as a C18 reversed-phase (RP) column. rsc.orgnih.gov For example, the derivatization of valine with o-phthaldialdehyde (OPA) in the presence of a chiral thiol leads to the formation of diastereomeric isoindole adducts, which can be resolved using RP-HPLC. rsc.org While effective, this method requires a derivatization step and the chiral agent must be of high optical purity to avoid complications. nih.gov

Method Optimization in HPLC

Achieving baseline resolution and accurate quantification, particularly of a minor enantiomer, requires careful optimization of chromatographic conditions. Key parameters that are adjusted include:

Mobile Phase Composition: The choice of solvents (e.g., hexane (B92381), 2-propanol, methanol) and the use of additives can significantly impact enantioselectivity. yakhak.orgresearchgate.net For polysaccharide-based CSPs, a mobile phase of 10-30% 2-propanol in hexane is often employed. yakhak.org

Temperature: Column temperature can affect the kinetics and thermodynamics of the chiral recognition process. Increasing the temperature can sometimes improve peak shape and resolution by separating interfering impurities. rsc.org

Flow Rate: Optimizing the flow rate can enhance sensitivity and resolution. sigmaaldrich.com

Detector: The choice of detector (e.g., UV, fluorescence) is crucial for sensitivity. Derivatization with agents like NBD allows for highly sensitive fluorescence detection. yakhak.org

A study on the separation of OPA-derivatized D/L-valine demonstrates a typical optimization process. Initial separation showed co-eluting impurities, which were resolved by adjusting the column temperature. Further optimization of the mobile phase gradient led to a baseline resolution of the two enantiomers. rsc.org

| Parameter | Initial Condition | Optimized Condition | Outcome |

|---|---|---|---|

| Column Temperature | Ambient | 40°C | Separation from interfering impurities |

| Mobile Phase | Isocratic | Gradient Elution | Improved resolution |

| Retention Time D-Valine | - | 14.8 min | Baseline resolution achieved |

| Retention Time L-Valine | - | 16.0 min | |

| Total Run Time | - | 25 min | Includes column re-equilibration |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique that can be used for the qualitative and semi-quantitative separation of amino acid enantiomers. nih.govamrita.edu The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase. egyankosh.ac.in Chiral separation can be achieved by using a chiral stationary phase or by adding a chiral selector to the mobile phase. studysmarter.co.uk After development, the separated amino acids, which are typically colorless, are visualized by spraying with a reagent like ninhydrin (B49086) and heating. amrita.eduyoutube.com The components are identified by comparing their retardation factor (Rf) values with those of known standards. egyankosh.ac.in

Enantioselective Crystallization

For large-scale separations, crystallization-based methods are often preferred. rsc.orgrsc.org Enantioselective crystallization involves inducing the preferential crystallization of one enantiomer from a racemic mixture. This can be achieved by seeding a supersaturated solution with crystals of the desired enantiomer. Recent research has explored the use of chiral nanoparticles as nucleating agents to direct the crystallization of a specific enantiomer. nih.govresearchgate.net For example, polymer nanoparticles synthesized from amino acid derivatives have been shown to act as effective nucleating agents for the enantioselective crystallization of racemic amino acid mixtures. nih.govresearchgate.net Another approach involves using circularly polarized light to induce a small enantiomeric excess in solution, which is then amplified through abrasive grinding and crystallization to yield an enantiopure solid phase. rug.nl

Structure Reactivity Relationship Studies of N 2,4,6 Trinitrophenyl L Valine Analogs

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of N-(2,4,6-trinitrophenyl)-L-valine analogs are profoundly influenced by the nature and position of substituents on the aromatic ring and the amino acid moiety. The trinitrophenyl group itself is a strong electron-withdrawing group, which significantly impacts the reactivity of the molecule.

Studies on related nitroaromatic compounds have demonstrated that the introduction of further substituents can either enhance or mitigate the inherent reactivity and stability of the parent molecule. For instance, in a study of 3,5-difluoro-2,4,6-trinitroaniline, the presence of fluorine atoms was found to contribute to high thermal stability (decomposition temperature of 243°C) and reduced mechanical sensitivity. researchgate.net This suggests that the incorporation of electron-withdrawing or sterically hindering groups can enhance the stability of such compounds.

The basicity of related compounds, and thus their reactivity in acid-base catalyzed reactions, is also heavily dependent on substituent effects. In a study on patriscabrin A and lettucenin A derivatives, a significant correlation was observed between the basicity of the molecules and the Hammett σ parameters of the substituents. nih.gov Amino-substituted systems were found to have the highest basicities, while trifluoromethyl-substituted systems were the least basic. nih.gov This principle can be extended to analogs of this compound, where modifications to the valine side chain or the aromatic ring would similarly alter the electronic properties and, consequently, the reactivity.

The kinetics of nucleophilic substitution reactions, a common reaction pathway for nitroaromatic compounds, are also highly sensitive to substituent effects. In reactions of 2-L-5-nitro-3-X-thiophenes with amines, the electronic effects of the 3-X substituents were found to be the dominant factor influencing the reaction rates, with steric effects being less significant for most substituents. rsc.org

Table 1: Impact of Substituents on the Properties of Trinitrophenyl Analogs

| Compound/Analog | Substituent(s) | Observed Effect | Reference |

| 3,5-Difluoro-2,4,6-trinitroaniline | Two fluorine atoms | High thermal stability (Td = 243°C), reduced mechanical sensitivity | researchgate.net |

| (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene | 1,3,4-oxadiazole and azo group | Excellent thermostability (Td = 294 °C) | rsc.org |

| Lettucenin A derivatives | Amino group | Highest basicity | nih.gov |

| Lettucenin A derivatives | Trifluoromethyl group | Least basic | nih.gov |

| 2-L-5-nitro-3-X-thiophenes | Various 3-X substituents | Electronic effects dominate reaction kinetics over steric effects | rsc.org |

Correlation of Structural Parameters with Spectroscopic Signatures

The precise three-dimensional arrangement of atoms in this compound analogs has a direct and measurable impact on their spectroscopic properties. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provide valuable data that can be correlated with specific structural features.

Theoretical studies employing density functional theory (DFT) have been used to predict the structures and properties of related compounds like 2,4,6-trinitro-1,3,5-triazine (TNTA). mdpi.com These calculations can determine the most stable spatial structures and predict how non-bonded interactions influence the molecular arrangement and crystal morphology. mdpi.com For example, in TNTA, the interactions between nitro groups and the triazine ring were found to be determinantal for the molecular stacking. mdpi.com Similar computational approaches can be applied to analogs of this compound to correlate calculated structural parameters with experimentally observed spectroscopic data.

In the context of spectroscopic signatures, the correlation between structure and properties is a powerful tool. For instance, in blue copper proteins, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach has been used to study the convergence of critical geometric parameters and their relationship to spectroscopic properties. nih.gov This research showed that a large quantum mechanical region is essential to accurately reproduce experimental geometric parameters, which in turn are crucial for simulating the experimental spectrum. nih.gov The distribution of spin densities and hyperfine coupling constants, which are experimentally measurable, can be correlated with the electronic structure and geometry of the molecule. nih.gov

Table 2: Correlation of Structural and Spectroscopic Data in Related Compounds

| Compound/System | Structural Parameter | Spectroscopic Technique/Parameter | Correlation | Reference |

| N1-Aryl substituted-2-pyrazolines | Bond lengths, angles, torsions | X-ray Crystallography | Substituents on the phenyl ring affect the conformation of the pyrazoline ring. | csic.es |

| 2,4,6-Trinitro-1,3,5-triazine (TNTA) | Non-bonded interactions | Theoretical Calculations (DFT) | Non-bonded interactions determine the molecular stacking and crystal morphology. | mdpi.com |

| Blue Copper Proteins | Cu-ligand distances | QM/MM calculations, Experimental Spectrum | Accurate geometric parameters are necessary for the accurate simulation of the experimental spectrum. | nih.gov |

Influence of Molecular Architecture on Chemical Transformation Pathways

A key reaction pathway for compounds containing a dinitrophenyl or trinitrophenyl group is nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for this reaction involves the formation of a Meisenheimer-type intermediate. researchgate.net The rate-limiting step of this process can be the formation of this intermediate, the expulsion of the leaving group, or a proton transfer process, depending on the specific reactants and conditions. researchgate.net

Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives have shown that the nature of the leaving group and the solvent significantly influence the reaction pathway. researchgate.net For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in various solvents proceeds through the formation of a zwitterionic intermediate as the rate-determining step. researchgate.net In contrast, for other 2,4-dinitrobenzene derivatives in DMSO, the departure of the leaving group is the rate-limiting step, and the process is dependent on the basicity and steric hindrance of the leaving group. researchgate.net

The introduction of deuterium (B1214612) at specific sites in a molecule can alter its metabolic stability and transformation pathways. In a study of a tyrosine kinase inhibitor, the substitution of hydrogen with deuterium in a phenylamino (B1219803) substituent led to improved metabolic stability. mdpi.com This is attributed to the greater stability of the C-D bond compared to the C-H bond, which can shift the sites of metabolism to other parts of the molecule. mdpi.com This principle could be applied to this compound analogs to enhance their stability towards certain biotransformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.